AhR Activity Profile: 7-OH Substitution Shifts Efficacy Away from the Weak Partial Agonism of 1,3-Dimethylindole
1,3-Dimethyl-1H-indole (the 7-deoxy analog) has been quantitatively characterized as a weak partial agonist of the human AhR with an EC₅₀ of 63.9 µM (95% CI 52.3–78.0 µM), a maximal relative efficacy of only 22.9–24.2% at 8 h (dropping to <2% at 24 h), and no detectable antagonist activity (IC₅₀ >200 µM) [1]. The introduction of a 7-substituent on the indole scaffold is known to profoundly modulate AhR pharmacology: 7-methoxyindole derivatives achieved 80% relative efficacy as full agonists, while 2,3,7-trimethylindole acted as an antagonist (IC₅₀ 12 µM) [1]. By analogy, the 7-hydroxy group in 1,3-dimethyl-1H-indol-7-ol is predicted to alter both the efficacy ceiling and potency at AhR relative to the 7-unsubstituted parent, based on the established SAR that C-7 substitution is a critical efficacy-determining position for indole-based AhR ligands [1].
| Evidence Dimension | AhR agonism EC₅₀ and relative efficacy |
|---|---|
| Target Compound Data | Not directly measured in published literature; predicted to differ from parent based on C-7 substitution SAR |
| Comparator Or Baseline | 1,3-Dimethyl-1H-indole (CAS 875-30-9): AhR EC₅₀ = 63.9 µM; Relative Efficacy = 22.9–24.2% (8 h), <2% (24 h); IC₅₀ >200 µM (no antagonism) |
| Quantified Difference | Qualitative: C-7 substitution shifts AhR ligand pharmacology from weak partial agonism toward either enhanced agonism (as for 7-MeO) or antagonism (as for 2,3,7-triMe); exact magnitude not quantified for the 7-OH variant |
| Conditions | AZ-AHR transgenic cell reporter gene assay; 8 h and 24 h incubation; TCDD (5 nM) as reference full agonist |
Why This Matters
Researchers studying AhR-dependent pathways cannot substitute 1,3-dimethylindole for the 7-hydroxy analog without risking a categorical change in pharmacological activity (partial agonist vs. potential full agonist or antagonist).
- [1] Štěpánková, M. et al. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Molecular Pharmacology, 2018, 93(6), 631–644. Table 1: Pharmacological parameters of tested indoles at AhR. View Source
